4-((2-Oxoindolin-3-yl)methyl)benzoic acid
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Overview
Description
4-((2-Oxoindolin-3-yl)methyl)benzoic acid is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxoindolin-3-yl)methyl)benzoic acid typically involves the condensation of 2-oxoindoline with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. For instance, the Ullmann-Goldberg coupling reaction, which involves the use of copper catalysts, can be employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-((2-Oxoindolin-3-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles and benzoic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-((2-Oxoindolin-3-yl)methyl)benzoic acid exerts its effects involves the inhibition of key enzymes and proteins involved in cell proliferation and survival. It targets molecular pathways such as the caspase pathway, leading to the induction of apoptosis in cancer cells . The compound also inhibits various kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline: A precursor in the synthesis of 4-((2-Oxoindolin-3-yl)methyl)benzoic acid, known for its biological activities.
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-chlorobenzoic acid share structural similarities and exhibit diverse biological activities.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of oxindoles and benzoic acid derivatives. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(2-oxo-1,3-dihydroindol-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15-13(12-3-1-2-4-14(12)17-15)9-10-5-7-11(8-6-10)16(19)20/h1-8,13H,9H2,(H,17,18)(H,19,20) |
InChI Key |
FXMDMVYFBSQEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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